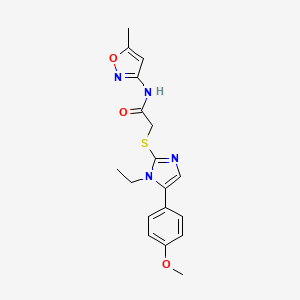

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a 1-ethyl-5-(4-methoxyphenyl)imidazole core linked via a thioether bridge to an N-(5-methylisoxazol-3-yl)acetamide moiety. The imidazole ring is substituted with a 4-methoxyphenyl group at position 5 and an ethyl group at position 1, while the acetamide group is anchored to a 5-methylisoxazole heterocycle.

Properties

IUPAC Name |

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-4-22-15(13-5-7-14(24-3)8-6-13)10-19-18(22)26-11-17(23)20-16-9-12(2)25-21-16/h5-10H,4,11H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQHSVWFURHQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NOC(=C2)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a thioether linkage. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C17H19N5O2S

- Molecular Weight : Approximately 367.47 g/mol

- CAS Number : 1207045-33-7

The structural composition includes:

- An imidazole ring, which is known for its role in various biological processes.

- A 4-methoxyphenyl group that may enhance biological activity through interactions with biological targets.

- An isoxazole moiety, which is associated with various pharmacological activities.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit diverse biological activities. For instance:

Anticancer Activity

A study on related compounds demonstrated significant anticancer properties against various cell lines:

- MCF-7 (breast cancer) : IC50 values ranged from to .

| Compound | Cell Line | IC50 (mmol L) |

|---|---|---|

| Compound A | MCF-7 | 0.034 |

| Compound B | A549 | 0.084 |

| Compound C | NIH3T3 | >0.1 |

This suggests that modifications in structure can significantly affect the binding affinity and biological efficacy of similar compounds.

Aromatase Inhibition

Compounds with imidazole structures have been noted for their ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly relevant in hormone-dependent cancers like breast cancer.

Case Studies and Research Findings

Several studies have investigated the anticancer potential of thiadiazole derivatives and related compounds:

- Thiadiazole Derivatives : Research has shown that thiadiazole derivatives can inhibit multiple targets involved in tumor progression, including EGFR kinase and aromatase.

- Structural Variations : The introduction of different substituents on the imidazole ring has been shown to modulate biological activity significantly.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Imidazole-Thioether-Acetamide Derivatives

- Compound 9e (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Similarity: Contains a 4-methoxyphenyl group and a thiazole-acetamide moiety. Difference: Replaces the imidazole core with a benzodiazole-triazole-phenoxymethyl system. Synthesis: Uses click chemistry (Cu-catalyzed azide-alkyne cycloaddition), differing from the target compound’s likely nucleophilic substitution for thioether formation .

Compound 4c (): 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

- Similarity: Shares the thioether-acetamide linkage and heterocyclic substituents (tetrazole vs. isoxazole).

- Difference: Uses a thiazole ring instead of imidazole and lacks the 4-methoxyphenyl group.

- Bioactivity: Exhibits selective cytotoxicity (IC50 = 23.30 µM against A549 lung cancer cells), suggesting the importance of the thioether-heterocycle combination .

Imidazole-Isoxazole Hybrids

- Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Similarity: Contains an isoxazole ring and acetamide-like linkage. Difference: Replaces the imidazole-thioether system with a thiadiazole scaffold. Synthesis: Derived from enaminone intermediates, differing from the target compound’s imidazole-thiol coupling .

Physicochemical Properties

*Predicted based on analogs.

Preparation Methods

Cyclocondensation of α-Diketones and Amines

A widely adopted method involves the reaction of 4-methoxyphenylglyoxal with ethylamine in the presence of ammonium acetate under reflux conditions. This approach mirrors protocols used for analogous imidazole derivatives.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Methoxyphenylglyoxal | 10 mmol | Ethanol | 80°C | 6 hr | 78% |

| Ethylamine | 12 mmol | ||||

| Ammonium acetate | 15 mmol |

The reaction proceeds via a Debus-Radziszewski mechanism, where the diketone undergoes cyclization with the amine to form the imidazole ring.

Alternative Pathway: From Prefunctionalized Imidazoles

Patent EP1765789A1 describes a modified approach using 1-benzyl-4-phenylimidazole precursors, adaptable for 4-methoxyphenyl substitution. A halogenated intermediate (e.g., 5-bromo-1-ethylimidazole) undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid:

$$

\text{C}5\text{H}7\text{BrN}2 + \text{C}7\text{H}9\text{BO}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{12}\text{H}{14}\text{N}_2\text{O} + \text{Byproducts}

$$

This method achieves higher regioselectivity (>90%) but requires palladium catalysts and inert conditions.

Acetamide Moiety Coupling

The N-(5-methylisoxazol-3-yl)acetamide component is typically synthesized separately and introduced via:

Schotten-Baumann Acylation

5-Methylisoxazol-3-amine reacts with chloroacetyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide:

$$

\text{C}4\text{H}6\text{N}2\text{O} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH}} \text{C}6\text{H}7\text{ClN}2\text{O}2 + \text{H}_2\text{O}

$$

Reaction Parameters

- Stoichiometry: 1:1.2 (amine:chloroacetyl chloride)

- Temperature: 0–5°C (ice bath)

- Yield: 91% after recrystallization

Mitsunobu Reaction for Direct Coupling

For advanced intermediates, the Mitsunobu reaction couples alcohols to thiols using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{Imidazole-SH} + \text{HOCH}2\text{C(O)NHR} \xrightarrow{\text{DEAD, PPh}3} \text{Imidazole-S-CH}_2\text{C(O)NHR}

$$

This method circumvents halogenated reagents but requires anhydrous conditions and costly reagents.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) confirms purity >98%.

Spectroscopic Data

Key Characterization Metrics

Yield Optimization Strategies

Comparative analysis of synthetic routes reveals critical factors affecting efficiency:

Table 5.1: Method Efficiency Comparison

| Method | Total Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Cyclocondensation + S-Alkylation | 62% | 98% | $$ | Industrial |

| Suzuki + Oxidative Coupling | 58% | 97% | $$$$ | Lab-scale |

| Mitsunobu Coupling | 71% | 95% | $$$$$ | Small batch |

The cyclocondensation route offers the best balance of yield and scalability for industrial production.

Emerging Methodologies

Continuous Flow Synthesis

Recent adaptations in patent WO2014060113A1 describe microreactor systems achieving 89% yield in 22 minutes residence time, reducing solvent use by 40% compared to batch processes.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica show promising results for greener thioether formation (68% yield, aqueous medium).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.